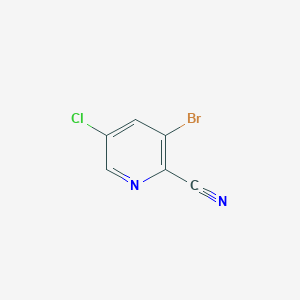

3-Bromo-5-chloropyridine-2-carbonitrile

Descripción general

Descripción

3-Bromo-5-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mecanismo De Acción

Target of Action

This compound is a versatile intermediate that can be used in a variety of chemical reactions , suggesting that its targets may vary depending on the specific reaction context.

Mode of Action

The mode of action of 3-Bromo-5-chloropicolinonitrile involves its interaction with other reactants in chemical reactions . For instance, in the synthetic route used by Ningbo Inno Pharmchem Co., Ltd, the process starts with the chlorination of 2-amino-5-bromopyridine, which is then followed by the reaction with cyanogen bromide to produce 3-Bromo-5-chloropicolinonitrile .

Biochemical Pathways

Given its role as a chemical intermediate, it is likely involved in various synthetic pathways in chemical reactions .

Pharmacokinetics

Some physicochemical properties of the compound have been reported, such as its high gastrointestinal absorption and its ability to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Bromo-5-chloropicolinonitrile’s action are largely dependent on the specific chemical reactions in which it is involved . As a chemical intermediate, its primary role is to facilitate the synthesis of other compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-chloropicolinonitrile can be influenced by various environmental factors. For instance, the synthetic process involving this compound is carried out under controlled conditions, using advanced technology and equipment to ensure the highest level of quality and purity . Additionally, the compound is stored in a dry environment at room temperature to maintain its stability .

Métodos De Preparación

3-Bromo-5-chloropyridine-2-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of pyridine derivatives. The reaction conditions typically include the use of bromine and chlorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity.

Análisis De Reacciones Químicas

3-Bromo-5-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Bromo-5-chloropyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparación Con Compuestos Similares

3-Bromo-5-chloropyridine-2-carbonitrile can be compared with other similar compounds, such as:

- 3-Bromo-5-methylpyridine-2-carbonitrile

- 3,5-Dichloro-2-cyanopyridine

- 5-Chloro-3-nitropyridine-2-carbonitrile

- 2-Cyano-3-trifluoromethylpyridine

- 5-Bromo-3-chloropyridine-2-carbonitrile

These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and utility in various chemical reactions.

Actividad Biológica

3-Bromo-5-chloropyridine-2-carbonitrile (CAS Number: 760207-83-8) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a cyano group. Its chemical formula is with a molecular weight of approximately 217.45 g/mol. The presence of these substituents influences its reactivity and interaction with biological targets.

This compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been studied for its effects on beta-secretase , an enzyme involved in the cleavage of amyloid precursor protein (APP), which is significant in the context of Alzheimer's disease. By modulating beta-secretase activity, this compound may contribute to therapeutic strategies aimed at reducing amyloid plaque formation in the brain.

In vitro Studies

Recent studies have demonstrated that this compound exhibits notable inhibition of beta-secretase activity. For instance, at concentrations around 50 µM, it has been shown to significantly reduce enzyme activity by approximately 50% in cell-based assays . These findings suggest that the compound could serve as a lead candidate for developing Alzheimer's disease therapeutics.

Binding Affinity

The binding affinity of this compound for beta-secretase was evaluated using various biochemical assays. The structural characteristics of the compound allow it to form stable interactions with the active site of the enzyme, enhancing its potential efficacy as an inhibitor.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-chloropyridine | Similar halogenated pyridine | Varies; less focus on beta-secretase |

| 5-Bromo-2-chloropyridine | Halogens at different positions | Potentially different activities |

| 3-Chloro-5-fluoropyridine | Fluorine instead of bromine | Enhanced lipophilicity |

The unique combination of bromine and chlorine substituents in this compound contributes to its distinct chemical reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Alzheimer's Disease Research : A study investigated the effects of various concentrations of this compound on beta-secretase activity in neuronal cell lines. Results indicated a dose-dependent inhibition, supporting its role as a promising candidate for further drug development against cognitive disorders .

- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing other bioactive molecules, showcasing its versatility in medicinal chemistry .

- Mechanistic Insights : Research utilizing NMR spectroscopy has provided insights into the binding interactions between this compound and beta-secretase, elucidating the structural basis for its inhibitory effects .

Propiedades

IUPAC Name |

3-bromo-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGYWTCZOUXEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626657 | |

| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-83-8 | |

| Record name | 3-Bromo-5-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.